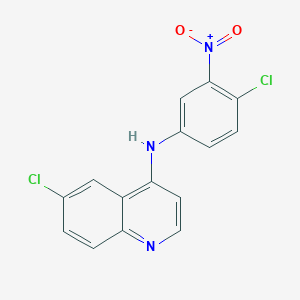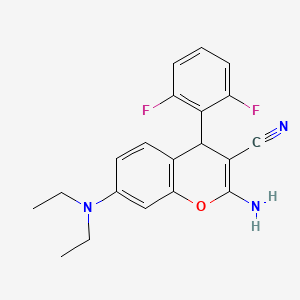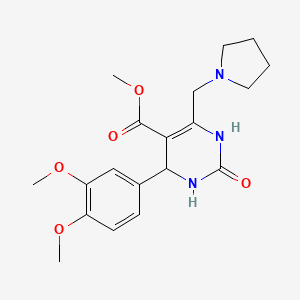![molecular formula C20H11Cl2FN2OS B11467387 N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-4-fluorobenzamide](/img/structure/B11467387.png)
N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical structure consists of a benzothiazole ring fused with a phenyl ring, along with fluorine and chlorine substituents.
- The compound exhibits interesting properties due to its unique structural features.
N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-4-fluorobenzamide: , is a synthetic organic compound.
Preparation Methods
- Several synthetic routes have been explored for the preparation of Compound X:
Diazo-Coupling: Involves coupling a diazonium salt of 2,4-dichloroaniline with 2-aminobenzothiazole.
Knoevenagel Condensation: Reacts 2,4-dichlorobenzaldehyde with 2-aminobenzothiazole in the presence of a base.
Biginelli Reaction: Utilizes 2-aminobenzothiazole, 2,4-dichlorobenzaldehyde, and urea or thiourea to form the target compound.
Molecular Hybridization Techniques: Combines fragments from different molecules to create Compound X.
Microwave Irradiation: Accelerates the reaction under controlled conditions.
One-Pot Multicomponent Reactions: Efficiently synthesizes the compound in a single step.
- Industrial production methods involve scaling up these synthetic routes for large-scale production.
Chemical Reactions Analysis
- Compound X undergoes various reactions:
Oxidation: Can be oxidized to form its corresponding amide oxide.
Reduction: Reduction of the amide group yields the corresponding amine.
Substitution: The chlorine atoms can be substituted with other functional groups.
- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Compound X serves as a versatile building block for designing new molecules due to its unique benzothiazole-phenyl scaffold.
Biology: It exhibits potential bioactivity, making it relevant for drug discovery.
Medicine: Researchers explore its pharmacological properties, such as antimicrobial or anticancer effects.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
- Compound X likely interacts with specific molecular targets.
- For instance, it may inhibit enzymes involved in cell growth or signal transduction pathways.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Compound X shares structural similarities with other benzothiazole derivatives.
- Notable analogs include:
Remember that Compound X’s properties and applications continue to be a subject of ongoing research
Properties
Molecular Formula |
C20H11Cl2FN2OS |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C20H11Cl2FN2OS/c21-14-10-15(22)17(24-19(26)11-5-7-12(23)8-6-11)9-13(14)20-25-16-3-1-2-4-18(16)27-20/h1-10H,(H,24,26) |
InChI Key |
JSGQFNXZAIHJRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3Cl)Cl)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(ethylamino)-7-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11467308.png)
![3-(4-chlorophenyl)-2-ethyl-7-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11467316.png)
![3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11467320.png)


![1-(tert-butyl)-4-(4-fluorophenyl)-5-(3-methoxyphenyl)-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B11467350.png)
![Methyl 2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11467355.png)
![[6-methyl-7-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetic acid](/img/structure/B11467357.png)
![Propan-2-yl 2-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11467369.png)
![N-ethyl-2-oxo-3-[2-oxo-2-(phenylamino)ethyl]-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide](/img/structure/B11467372.png)
![N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine](/img/structure/B11467380.png)

![(2E)-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B11467382.png)
![5-(3-bromophenyl)-1-(2,2-dimethoxyethyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11467389.png)
